LogP Lipophilicity Comparison
The ortho-substitution pattern of 2-(4H-1,2,4-triazol-4-yl)benzoic acid results in a lower calculated LogP value compared to its meta- and para- substituted isomers, indicating higher hydrophilicity. This difference is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery programs. The LogP value for the target compound is 0.44, while the 4-isomer exhibits a LogP of 0.6 [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 0.44 |
| Comparator Or Baseline | 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2): LogP = 0.6 |
| Quantified Difference | Δ LogP = -0.16 |
| Conditions | Computational prediction; values from vendor databases. |
Why This Matters
A lower LogP value suggests improved aqueous solubility, which can be a decisive factor in selecting a starting material for medicinal chemistry campaigns where solubility is a key optimization parameter.
- [1] PubChem. 2-(4H-1,2,4-Triazol-4-yl)benzoic acid. CID 20565781. Computed Properties. XLogP3-AA: 0.6. Accessed April 2026. View Source
